molecular formula C15H13Cl2NO2 B3507186 N-(3,5-dichloro-4-hydroxy-2-methylphenyl)-4-methylbenzamide

N-(3,5-dichloro-4-hydroxy-2-methylphenyl)-4-methylbenzamide

Cat. No.: B3507186
M. Wt: 310.2 g/mol
InChI Key: MLBTYEARZRJILB-UHFFFAOYSA-N
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Description

N-(3,5-dichloro-4-hydroxy-2-methylphenyl)-4-methylbenzamide: is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two chlorine atoms, a hydroxyl group, and a methyl group attached to a benzene ring, which is further connected to another benzene ring through an amide linkage. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dichloro-4-hydroxy-2-methylphenyl)-4-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichloro-4-hydroxy-2-methylbenzoic acid and 4-methylbenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3,5-dichloro-4-hydroxy-2-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with 4-methylbenzoyl chloride in the presence of the base to form the desired benzamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial production process to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia under appropriate conditions.

Major Products:

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry: N-(3,5-dichloro-4-hydroxy-2-methylphenyl)-4-methylbenzamide is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural features enable it to interact with specific enzymes, thereby modulating their activity.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antifungal or antibacterial agent. Its ability to inhibit certain enzymes makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism by which N-(3,5-dichloro-4-hydroxy-2-methylphenyl)-4-methylbenzamide exerts its effects involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

  • N-(3,5-dichloro-4-hydroxyphenyl)-4-methylbenzamide
  • N-(3,5-dichloro-4-hydroxy-2-methylphenyl)-benzamide
  • N-(3,5-dichloro-4-hydroxy-2-methylphenyl)-4-chlorobenzamide

Uniqueness: N-(3,5-dichloro-4-hydroxy-2-methylphenyl)-4-methylbenzamide is unique due to the presence of both chlorine atoms and a hydroxyl group on the same benzene ring, along with a methyl group. This specific arrangement of functional groups imparts distinct chemical and biological properties to the compound, differentiating it from other similar benzamides.

Properties

IUPAC Name

N-(3,5-dichloro-4-hydroxy-2-methylphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-8-3-5-10(6-4-8)15(20)18-12-7-11(16)14(19)13(17)9(12)2/h3-7,19H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBTYEARZRJILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C(=C2C)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,5-dichloro-4-hydroxy-2-methylphenyl)-4-methylbenzamide
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